2-[(2,2,3,3,4,4,5,5-Octafluoropentanoyl)amino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2,3,3,4,4,5,5-Octafluoropentanoyl)amino]hexanoate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts distinct characteristics such as high thermal stability, resistance to solvents, and low surface energy. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,3,3,4,4,5,5-Octafluoropentanoyl)amino]hexanoate typically involves the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanoyl chloride with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,3,3,4,4,5,5-Octafluoropentanoyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
2-[(2,2,3,3,4,4,5,5-Octafluoropentanoyl)amino]hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique binding properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of high-performance coatings, lubricants, and sealants
Mechanism of Action
The mechanism of action of 2-[(2,2,3,3,4,4,5,5-Octafluoropentanoyl)amino]hexanoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with proteins and enzymes. This leads to inhibition or modulation of enzyme activity, making it useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl acetate
Uniqueness
Compared to similar compounds, 2-[(2,2,3,3,4,4,5,5-Octafluoropentanoyl)amino]hexanoate exhibits enhanced stability and reactivity due to the presence of both fluorinated and amide functional groups. This dual functionality allows for a broader range of applications and more versatile chemical behavior .
Properties
Molecular Formula |
C11H12F8NO3- |
---|---|
Molecular Weight |
358.20 g/mol |
IUPAC Name |
2-(2,2,3,3,4,4,5,5-octafluoropentanoylamino)hexanoate |
InChI |
InChI=1S/C11H13F8NO3/c1-2-3-4-5(6(21)22)20-8(23)10(16,17)11(18,19)9(14,15)7(12)13/h5,7H,2-4H2,1H3,(H,20,23)(H,21,22)/p-1 |
InChI Key |
SYCCWKIXSQFYSK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(C(=O)[O-])NC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.